molecular formula C16H22N4O5 B6495754 ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-amido)piperidine-1-carboxylate CAS No. 1351657-80-1

ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-amido)piperidine-1-carboxylate

Cat. No. B6495754
CAS RN: 1351657-80-1
M. Wt: 350.37 g/mol
InChI Key: XEJZHFAABYUMFW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an oxazole ring, a piperidine ring, and an amide group. The presence of these functional groups suggests that this compound could potentially participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxazole and piperidine rings, and the introduction of the amide groups. The exact synthesis process would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole and piperidine rings would give the molecule a certain degree of rigidity, while the amide groups could participate in hydrogen bonding, potentially influencing its physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its molecular structure. The oxazole ring is a heterocycle that can participate in various reactions, including nucleophilic substitutions and electrophilic additions. The piperidine ring is a secondary amine, which can act as a nucleophile or base. The amide groups could also participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar amide groups could increase its solubility in polar solvents. The exact properties would need to be determined experimentally .

Scientific Research Applications

Antimalarial Research

Ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-amido)piperidine-1-carboxylate has shown potential in antimalarial research. Piperidine derivatives, similar to this compound, have been evaluated for their efficacy against Plasmodium falciparum, the parasite responsible for malaria. These compounds have demonstrated significant activity against both chloroquine-sensitive and chloroquine-resistant strains, making them promising candidates for new antimalarial drugs .

Anticancer Applications

Oxazole derivatives, including those found in ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-amido)piperidine-1-carboxylate, are being explored for their anticancer properties. These compounds can inhibit the growth of various cancer cell lines by interfering with cellular processes such as DNA replication and repair. Research has indicated that oxazole-based compounds can be effective against breast, lung, and colon cancers .

Antimicrobial Activity

The oxazole moiety in this compound is known for its broad-spectrum antimicrobial activity. It has been studied for its effectiveness against a range of bacterial and fungal pathogens. This makes it a valuable candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .

Anti-inflammatory Properties

Ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-amido)piperidine-1-carboxylate may also possess anti-inflammatory properties. Oxazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response. This makes them potential candidates for treating inflammatory diseases like arthritis .

Antidiabetic Research

Research into oxazole derivatives has revealed their potential in managing diabetes. These compounds can enhance insulin sensitivity and reduce blood glucose levels. Ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-amido)piperidine-1-carboxylate could be investigated for similar properties, contributing to the development of new antidiabetic medications .

Neuroprotective Effects

The compound’s structure suggests it might have neuroprotective effects. Oxazole derivatives have been studied for their ability to protect neurons from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a potential candidate for developing neuroprotective therapies .

Cardiovascular Research

Oxazole derivatives are also being explored for their cardiovascular benefits. They can modulate various pathways involved in cardiovascular health, such as reducing cholesterol levels and preventing platelet aggregation. Ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-amido)piperidine-1-carboxylate could be investigated for similar effects, potentially leading to new treatments for cardiovascular diseases .

Antioxidant Activity

Finally, this compound may exhibit antioxidant properties. Oxazole derivatives have been shown to scavenge free radicals and reduce oxidative stress, which is implicated in many chronic diseases. This antioxidant activity could make ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-amido)piperidine-1-carboxylate a valuable compound in the development of therapies aimed at reducing oxidative damage .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Standard safety precautions should be taken when handling this compound, including the use of personal protective equipment .

Future Directions

The future research directions for this compound could include exploring its potential uses, studying its physical and chemical properties in more detail, and developing efficient methods for its synthesis .

properties

IUPAC Name

ethyl 4-[[2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O5/c1-2-24-16(23)20-7-5-11(6-8-20)17-14(22)12-9-25-15(18-12)19-13(21)10-3-4-10/h9-11H,2-8H2,1H3,(H,17,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJZHFAABYUMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=COC(=N2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-(cyclopropanecarboxamido)oxazole-4-carboxamido)piperidine-1-carboxylate

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